8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the halogenation of 1,2,3,4-tetrahydroquinoline. This can be achieved using halogens such as chlorine or bromine, or N-halosuccinimides under specific reaction conditions . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like N-halosuccinimides or aqueous solutions of sodium chlorate and bromate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:
These compounds share similar structural features but may differ in their specific chemical properties and biological activities
Properties
Molecular Formula |
C10H13Cl2NO |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
AUBRWKCSBSFMIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCCN2)C=C1)Cl.Cl |
Origin of Product |
United States |
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